molecular formula C18H17FN4O2 B2708043 2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1203177-05-2

2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No. B2708043
CAS RN: 1203177-05-2
M. Wt: 340.358
InChI Key: UGTZTUZAFTYGPM-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzamide and a 1,2,4-triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the fluoro-substituted benzamide. Unfortunately, without specific information on this compound, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and 1,2,4-triazole functional groups could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that fluorine-containing compounds, such as 2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide, have significant applications in antimicrobial and antifungal treatments. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) exhibit high activity against fungi and Gram-positive microorganisms, with some derivatives showing activity against Gram-negative strains (Carmellino et al., 1994). Furthermore, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has yielded compounds with promising antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Applications in Alzheimer's Disease Research

The inclusion of fluorine in benzamide derivatives has shown potential in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes, demonstrating high affinity for Aβ(1-42) aggregates and the ability to distinguish between Alzheimer's disease and normal brain tissue, offering a promising avenue for early diagnosis and the study of Alzheimer's pathology (Cui et al., 2012).

Heterocyclic Synthesis and Chemical Properties

The unique reactivity provided by the fluorine atom in compounds like 2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide facilitates novel synthetic routes in heterocyclic chemistry. For example, N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been explored as precursors in heterocyclic synthesis, leading to the development of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Novel Insecticides

Compounds with fluorine substituents have been identified as highly effective against lepidopterous insect pests. Flubendiamide, for instance, exhibits exceptional insecticidal activity, particularly against resistant strains, due to its novel mode of action and safety for non-target organisms. This underscores the potential of fluorinated benzamides in developing new, environmentally friendly insecticides (Tohnishi et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the compound is new or not well-studied .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. It could also be used as a starting point to synthesize other similar compounds .

properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTZTUZAFTYGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide

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